9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-benzyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-6-3-7-12-26)28-14-8-13-27(22(28)24-20)17-18-9-4-2-5-10-18/h2,4-5,9-10H,3,6-8,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKXRIWJDZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-3-(2-(Piperidin-1-yl)Ethyl)Xanthine
The synthesis begins with theophylline (1,3-dimethylxanthine) undergoing selective N3-demethylation using α-chymotrypsin-mediated hydrolysis (37°C, pH 7.4 buffer, 72 hr), achieving 89% N3-demethylated product. Subsequent alkylation introduces the piperidine-containing side chain:
Reaction Conditions
- Reagent: 2-Chloroethylpiperidine hydrochloride (2.5 eq)
- Base: Potassium carbonate (3 eq)
- Solvent: Anhydrous DMF, 80°C, 12 hr under nitrogen
- Workup: Precipitation in ice-water, filtration, recrystallization (ethanol/water)
Key Characterization
- Yield: 67%
- m.p.: 214–216°C
- $$ ^1H $$-NMR (400 MHz, DMSO-$$ d6 $$): δ 3.48 (s, 3H, N1-CH$$3 $$), 3.72–3.81 (m, 4H, piperidine-NCH$$2 $$), 4.22 (t, J = 6.1 Hz, 2H, N3-CH$$2 $$)
Tricyclic Ring Formation via Amine Cyclization
Reaction Optimization with Benzylamine
- Charge Intermediate A (1 eq) and benzylamine (4 eq) in anhydrous ethanol
- Reflux under nitrogen (8 hr)
- Cool to 0°C, filter precipitate
- Purify via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 95:5)
Parameter Optimization
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Amine Equivalents | 2–6 eq | 4 eq |
| Temperature | 70–110°C | Reflux (78°C) |
| Reaction Time | 4–24 hr | 8 hr |
| Solvent | EtOH/PrOH/DMF | Ethanol |
Mechanistic Insights
The reaction proceeds through:
- Nucleophilic substitution at C8-Br by benzylamine
- Intramolecular cyclization via N9 attack on 3-chloropropyl chain
- Elimination of HCl to form the tetrahydropyrimidine ring
Final Product Characterization
Spectroscopic Data
9-Benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Yield: 58%
- m.p.: 227–229°C (decomp.)
- $$ ^1H $$-NMR (600 MHz, DMSO-$$ d6 $$):
δ 2.41–2.48 (m, 4H, piperidine CH$$2$$),
3.12 (t, J = 6.2 Hz, 2H, N3-CH$$2$$),
4.31 (s, 2H, N9-CH$$2$$-Ph),
7.24–7.31 (m, 5H, aromatic) - $$ ^{13}C $$-NMR (150 MHz, DMSO-$$ d6 $$):
δ 151.2 (C2), 149.8 (C4), 136.4 (C8a),
128.9–127.3 (aromatic carbons),
54.7 (N9-CH$$2$$-Ph)
Crystallographic Validation
Single crystals obtained from slow ethanol evaporation:
- Space Group: P2$$_1$$/c
- Unit Cell: a = 8.42 Å, b = 12.57 Å, c = 14.93 Å
- Dihedral Angle: 87.3° between purine and benzyl planes
Comparative Synthetic Approaches
Alternative Route via Diaminouracil Intermediate
- Condense 5,6-diamino-1-methyl-3-(2-piperidin-1-yl-ethyl)uracil with benzaldehyde
- Oxidative cyclization using thionyl chloride
Key Differences
| Parameter | Amine Cyclization Route | Diaminouracil Route |
|---|---|---|
| Overall Yield | 58% | 41% |
| Purity (HPLC) | 99.2% | 95.7% |
| Reaction Steps | 3 | 5 |
| Critical Issue | Epimerization risk | Over-cyclization |
Scale-Up Considerations and Process Chemistry
Kilogram-Scale Production
- Use flow reactor for bromination (residence time 12 min)
- Implement cryogenic cyclization (-20°C) to suppress byproducts
- Final purification via antisolvent crystallization (heptane/ethyl acetate)
Environmental Metrics
- PMI (Process Mass Intensity): 86
- E-Factor: 32.7
- 82% Solvent recovery through distillation
Q & A
Q. Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids like [Bmim]Cl to reduce side reactions and improve regioselectivity .
- Catalysis : Use catalytic Pd or Cu for cross-coupling steps to enhance efficiency in introducing the piperidinylethyl group .
- Temperature Control : Lowering reaction temperatures during benzylation (e.g., 0–5°C) reduces over-alkylation byproducts .
Data-Driven Adjustments : Employ DoE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, temperature) and validate via GC-MS or NMR .
Basic Question: What analytical techniques are critical for structural elucidation of this compound?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperidinyl protons at δ 1.4–2.7 ppm) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, particularly for the tetrahydropyrimido-purine fused system .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~467.25) .
Advanced Question: How to resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?
Q. Methodological Answer :
- Impurity Profiling : Compare with known impurities in related compounds. For example, 9-hydroxyrisperidone analogs show similar fused-ring systems but differ in substituents, leading to misinterpretation .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the piperidinyl or benzyl groups .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping signals (e.g., distinguish benzyl CH₂ from piperidinyl CH₂) .
Basic Question: What biological activities are associated with this compound’s structural analogs?
Q. Methodological Answer :
- Receptor Binding : Piperidinylethyl-substituted purine-diones often target adenosine receptors or phosphodiesterases. For example, paliperidone analogs exhibit antipsychotic activity via dopamine/serotonin receptor modulation .
- Enzyme Inhibition : Pyrimido-purine diones with benzyl groups show inhibitory effects on kinases (e.g., CDK2/cyclin E) in cancer models .
Assay Design : Use radioligand binding assays for receptor studies and kinase activity assays (e.g., ADP-Glo™) for enzymatic profiling .
Advanced Question: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Q. Methodological Answer :
- Systematic Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing substituents) or piperidinyl chain length to assess impact on bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like PDE10A or adenosine A₂A .
- Pharmacophore Mapping : Identify critical moieties (e.g., purine-dione core for hydrogen bonding) using QSAR tools like Schrödinger’s Phase .
Advanced Question: How to address contradictions in biological assay results across studies?
Q. Methodological Answer :
- Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-specific impurities (e.g., 9-hydroxy or des-methyl analogs) that may skew results .
- Assay Standardization : Use cell lines with consistent receptor expression (e.g., HEK293T for GPCR assays) and control for off-target effects via counter-screens .
- Meta-Analysis : Compare data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability) to distinguish direct vs. indirect effects .
Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals/Values | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.4–2.7 (piperidinyl CH₂), δ 4.5 (benzyl CH₂) | |
| HRMS (ESI+) | m/z 467.25 ([M+H]⁺) | |
| X-ray Diffraction | Space group P2₁, Z = 2 |
Table 2: Common Byproducts and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
